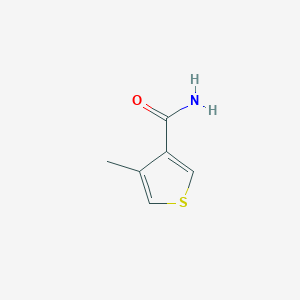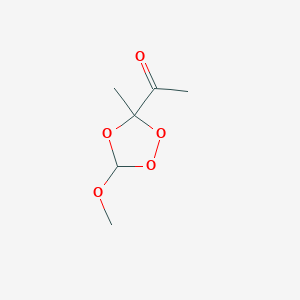
1-(5-Methoxy-3-methyl-1,2,4-trioxolan-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane is a chemical compound characterized by its unique trioxolane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted precursor with an acetylating agent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the trioxolane ring.
Industrial Production Methods
Industrial production of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane involves its interaction with molecular targets through its functional groups. The acetyl and methoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-5-methoxy-1,2,4-trioxolane: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-5-methoxy-1,2,4-trioxolane: Lacks the acetyl group, potentially altering its chemical properties.
5-Methoxy-3-methyl-1,2,4-trioxolane: Lacks the acetyl group, which may influence its interactions with other molecules.
Uniqueness
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane is unique due to the presence of both acetyl and methoxy groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
194021-88-0 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H10O5/c1-4(7)6(2)9-5(8-3)10-11-6/h5H,1-3H3 |
InChI-Schlüssel |
FSAAIWWCJBCQHF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)OC)C |
Kanonische SMILES |
CC(=O)C1(OC(OO1)OC)C |
Synonyme |
Ethanone, 1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


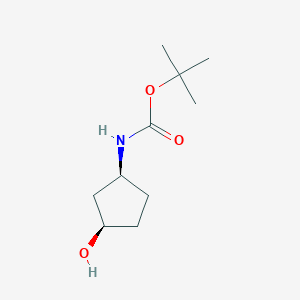

![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
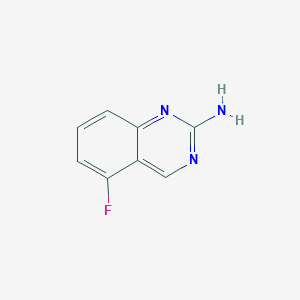
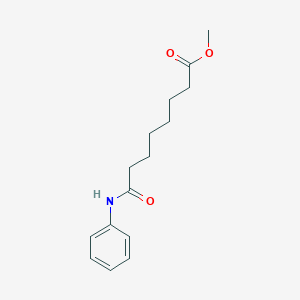
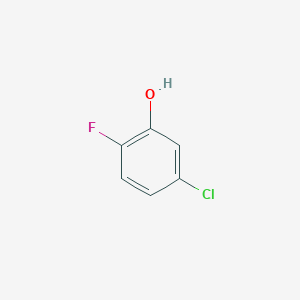

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)
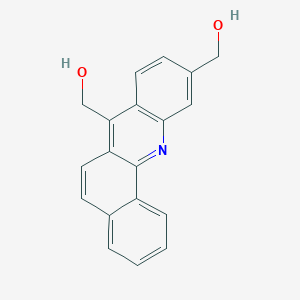
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)
![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
